molecular formula C12H5Br5 B1606522 2,3,4,4',5-Pentabromobiphenyl CAS No. 96551-70-1

2,3,4,4',5-Pentabromobiphenyl

Cat. No. B1606522
CAS RN: 96551-70-1
M. Wt: 548.7 g/mol
InChI Key: BUBFPVURMRYUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4’,5-Pentabromobiphenyl is a chemical compound . It has a molecular formula of C12H5Br5 .


Synthesis Analysis

The synthesis of 2,3,4,4’,5-Pentabromobiphenyl is associated with the induction of both cytochromes P-450 and P-448 . It is a component of fireMaster .


Molecular Structure Analysis

The molecular structure of 2,3,4,4’,5-Pentabromobiphenyl is characterized by a molecular formula of C12H5Br5 . Its average mass is 548.688 Da, and its monoisotopic mass is 543.630798 Da .


Chemical Reactions Analysis

2,3,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl. It is used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn . It is also a potent inducer of liver microsomal drug-metabolizing enzymes in rats .


Physical And Chemical Properties Analysis

2,3,4,4’,5-Pentabromobiphenyl is a solid substance . It has an average mass of 548.688 Da and a monoisotopic mass of 543.630798 Da .

Scientific Research Applications

  • Liquid Crystal Properties : Biphenyl compounds, like 2,3,4,4',5-Pentabromobiphenyl, are studied for their alignment and behavior in liquid-crystal phases. Pizzirusso et al. (2014) investigated the alignment of biphenyl in liquid-crystal phases using molecular dynamics (MD) simulations and NMR spectroscopy, providing insights into its order, orientation, and interactions with liquid-crystalline solvents (Pizzirusso et al., 2014).

  • Dielectric and Optical Constants : The dielectric and optical properties of cyanobiphenyl derivatives, closely related to Pentabromobiphenyl, have been extensively studied. For instance, Bogi and Faetti (2001) measured the dielectric and optical constants of 4'-n-Pentyl-4-cyanobiphenyl, revealing detailed information about its behavior near the nematic-isotropic transition temperature (Bogi & Faetti, 2001).

  • Molecular Dynamics Simulation : Studies like those by Komolkin, Laaksonen, and Maliniak (1994) delve into the molecular dynamics simulations of cyanobiphenyl compounds in their nematic phase, providing insights into their structural and dynamic properties (Komolkin et al., 1994).

  • Nonlinear Optical Properties : Research on derivatives of biphenyl, such as bis-chalcone derivatives, highlights their potential in nonlinear optics. Shettigar et al. (2006) reported on the nonlinear optical properties of these compounds, indicating their potential as optical limiting materials due to phenomena like two-photon absorption (Shettigar et al., 2006).

  • Electron Beam Irradiation Effects : Dhar et al. (2008) studied the effects of electron beam irradiation on 4′-pentyl-4-cyanobiphenyl (5CB), a compound similar to Pentabromobiphenyl. They discovered changes in the dielectric properties that could be utilized to control the performance of display devices (Dhar et al., 2008).

Safety And Hazards

The use of 2,3,4,4’,5-Pentabromobiphenyl is banned or restricted in most areas due to their toxicity and persistence in the environment . More safety information can be found in the Safety Data Sheet .

Future Directions

The use of 2,3,4,4’,5-Pentabromobiphenyl and other polybrominated biphenyls is a subject of ongoing research due to their environmental persistence and potential health effects . Future directions may include further studies on its toxicity, environmental impact, and potential alternatives .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFPVURMRYUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242324
Record name 1,1'-Biphenyl, 2,3,4,4',5-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4',5-Pentabromobiphenyl

CAS RN

96551-70-1
Record name 2,3,4,4',5-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096551701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3,4,4',5-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4',5-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S531A1M64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,4',5-Pentabromobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,4,4',5-Pentabromobiphenyl
Reactant of Route 3
Reactant of Route 3
2,3,4,4',5-Pentabromobiphenyl
Reactant of Route 4
Reactant of Route 4
2,3,4,4',5-Pentabromobiphenyl
Reactant of Route 5
Reactant of Route 5
2,3,4,4',5-Pentabromobiphenyl
Reactant of Route 6
Reactant of Route 6
2,3,4,4',5-Pentabromobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.